5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It appears as a light yellow solid .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . It is a light yellow solid with a melting point of 93–96°C . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ 7.93–7.89 (m, 4H, Ar–H), 7.68 (d, J =16.4 Hz, 1H, C 1 –H), 6.97 (d, J =16.4 Hz, 1H, C 2 –H), 2.37 (s, 3H, CH 3) .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This can result in altered cellular processes, potentially contributing to the compound’s observed effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include this compound, have noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Cellular Effects
One study found that a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives exhibited potent antagonistic activity in AR luciferase reporter assays .
Molecular Mechanism
It is known that pyrazole derivatives can undergo various reactions, including condensation with chloroacetyl chloride to form substituted (E)-4-phenylbut-3-en-2-ones .
Temporal Effects in Laboratory Settings
One study found that a pyrazole derivative was rapidly metabolized by human liver microsomes with a half-life of approximately 30 minutes .
Dosage Effects in Animal Models
It is known that all synthesized pyrazoles were safe and well-tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
Metabolic Pathways
It is known that pyrazole derivatives can undergo various reactions, including condensation with chloroacetyl chloride to form substituted (E)-4-phenylbut-3-en-2-ones .
Properties
IUPAC Name |
5-methyl-2-pyrazol-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDLYOVAMFPRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649893 | |
Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956723-07-2 | |
Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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